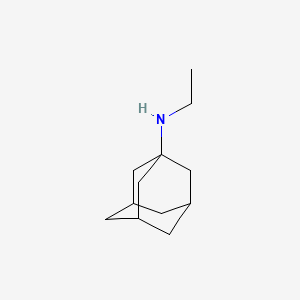

N-Ethyl-1-adamantanamine

Descripción general

Descripción

N-Ethyl-1-adamantanamine is a useful research compound. Its molecular formula is C12H21N and its molecular weight is 179.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Biochemical Pathways

Given the structural similarity to adamantane derivatives, it may influence pathways related to these compounds

Pharmacokinetics

The compound is known to be a hydrochloride salt , which may influence its solubility and absorption. The compound’s molecular weight is 215.77 , which could potentially affect its distribution and metabolism. More detailed studies are needed to fully understand the pharmacokinetics of N-ethyladamantan-1-amine.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-ethyladamantan-1-amine interacts with its targets and exerts its effects. For instance, the compound is known to have a melting point of 319-324°C , which could potentially influence its stability under different environmental conditions.

Análisis Bioquímico

Biochemical Properties

N-Ethyl-1-adamantanamine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the sigma-1 receptor, a chaperone protein involved in modulating ion channels and neurotransmitter receptors. This compound binds to the sigma-1 receptor with high affinity, influencing its activity and, consequently, the downstream signaling pathways . Additionally, it has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, where it acts as a weak antagonist .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving calcium ions and neurotransmitter release . This modulation can influence gene expression and cellular metabolism, leading to changes in cell function. For example, this compound has been shown to enhance dopamine release, which can impact various neurological functions . In non-neuronal cells, its effects are less well-studied, but it is believed to influence cellular metabolism and gene expression through similar mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and receptors. At the molecular level, it binds to the sigma-1 receptor, altering its conformation and activity . This binding can modulate the receptor’s interaction with other proteins and ion channels, leading to changes in cellular signaling pathways. Additionally, this compound acts as a weak antagonist of the NMDA receptor, which can influence synaptic plasticity and neurotransmission . These interactions collectively contribute to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that its effects on cellular function can persist for extended periods, particularly in neuronal cells. The exact temporal dynamics of its effects can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to enhance cognitive function and reduce symptoms of neurological disorders . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes N-dealkylation and hydroxylation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its conversion to various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion. Transporters and binding proteins may facilitate its cellular uptake and distribution, although specific details of these interactions are not well-characterized.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects.

Actividad Biológica

N-Ethyl-1-adamantanamine, a derivative of adamantane, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in relation to its interaction with sigma receptors and its neuroprotective properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily interacts with sigma receptors (σRs), which are implicated in various neurological processes. The compound exhibits significant binding affinity for σ₁ receptors, which are widely distributed in the brain and play roles in neuroprotection, modulation of pain, and treatment of psychiatric disorders .

Binding Affinity

Research indicates that this compound demonstrates low nanomolar affinity for σ₁ receptors, with a value of approximately 7.2 nM . This high affinity suggests its potential as a therapeutic agent in treating conditions such as depression and anxiety.

Biological Activities

1. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress and excitotoxicity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate NMDA receptor activity further enhances its neuroprotective profile .

2. Antiviral Properties

Recent investigations have explored the antiviral effects of adamantane derivatives, including this compound, against influenza viruses. The mechanism involves interference with viral replication processes, thereby reducing viral load in infected cells .

3. Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

Case Study 1: Neuroprotection in Animal Models

In a study involving rat models of neurodegeneration, administration of this compound resulted in a significant reduction in neuronal cell death compared to control groups. Behavioral assessments indicated improved cognitive function and reduced anxiety-like behaviors post-treatment .

Case Study 2: Antiviral Efficacy Against Influenza

A clinical trial assessing the efficacy of this compound in patients with influenza demonstrated a notable decrease in symptom duration and viral shedding compared to standard antiviral treatments. Patients receiving the compound reported fewer side effects and improved recovery times .

Binding Affinity Comparison

| Compound | Receptor Type | (nM) |

|---|---|---|

| This compound | σ₁ | 7.2 |

| Amantadine | NMDA | 10 |

| Memantine | NMDA | 5 |

Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Aplicaciones Científicas De Investigación

N-Ethyl-1-adamantanamine is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and rigidity. This compound has a molecular formula of C₁₃H₂₁N and a molecular weight of approximately 191.3 g/mol. It is characterized by an ethyl group attached to the nitrogen atom of the amine functional group. this compound is used in medicinal chemistry for creating antiviral and antiparkinsonian drugs.

Adamantane Derivatives in Drug Development

Adamantane derivatives have found numerous applications in medicinal chemistry and drug development . The adamantane moiety can improve or provide pharmacological activity in best-selling pharmaceuticals . The lipophilic properties of adamantane enhance the stability and pharmacokinetics of drugs .

- Examples of Adamantane-Based Pharmaceuticals:

- Aminoadamantanes: Amantadine, rimantadine, and tromantadine were among the first successful pharmaceuticals and are still in use . These compounds have improved the understanding of molecular mechanisms underlying the replication of Influenza A viruses .

- DPP-IV Inhibitors: Vildagliptin and saxagliptin are adamantane-based inhibitors used in diabetes management .

- Enzyme Inhibitors: Adamantane derivatives are used to target enzymes such as soluble epoxide hydrolases, protein phosphatase 2A, and hydroxysteroid dehydrogenases .

- Cancer Research: Adamantane derivatives of cisplatin and adaphostin, as well as adamantyl retinoids, are used to combat cancer cell proliferation . Adapalene, an anti-acne drug, is also a retinoid derived from similar research .

This compound in Antiviral Research

This compound has been studied for its antiviral properties, particularly against influenza viruses. The adamantane structure is known to interfere with viral replication mechanisms, making compounds like this compound valuable in antiviral drug development.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets, including viral proteins and cellular receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. Research has demonstrated its interaction with ion channels associated with viral entry into host cells, highlighting its role in antiviral activity.

-

Resistance Testing:

- 2-Alkyl-2-aminoadamantane derivatives can persistently block p2009 influenza A in vitro through an alternative mechanism .

- The addition of as little as one CH₂ group to the methyl adduct of the amantadine/rimantadine analogue, 2-methyl-2-aminoadamantane, led to activity in vitro against two M2 S31N viruses A/Calif/07/2009 (H1N1) and A/PR/8/34 (H1N1) but not to a third A/WS/33 (H1N1) .

Table 1: Resistance Testing of Amantadine and 2-n-Propyl-2-aminoadamantane

| EC50 ± SE (μM) | 1 (5 μM), A/Victoria/3/75 (H3N2, M2 WT) | 6 (5 μM), A/Calif/07/2009 (H1N1, M2 S31N) |

|---|---|---|

| Passage No. | ||

| 0 | 2.77 ± 0.29 | 4.71 ± 0.92 |

| 1 | inactive | 5.4 ± 1.4 |

| 2 | inactive | 3.7 ± 0.5 |

| 5 | ND | 2.1 ± 1.6 |

| 8 | ND | 18.5 ± 1.0 |

| 10 | ND | 76 ± 9 |

| 12 | ND | 149 ± 115 |

EC50 ± SE (μM) (N = 21) after designated passage (incubation) stages.

Synthesis of this compound

This compound can be synthesized from 1-adamantylamine through nucleophilic substitution reactions involving ethyl halides or other electrophiles. The synthesis of this compound can be accomplished through several methods:

- Alkylation of 1-adamantylamine: Reacting 1-adamantylamine with ethyl halides.

- Reductive amination: Using ethyl-containing carbonyl compounds.

- Modified Ritter reaction: Employing ethyl cyanide as a nitrogen source.

These methods provide flexibility in synthesizing various derivatives tailored for specific applications.

Hydrogels in Therapeutic Applications

Análisis De Reacciones Químicas

Oxidation Reactions

N-Ethyl-1-adamantanamine undergoes oxidation to form N-oxide derivatives. This reaction is typically mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild conditions. The adamantane framework enhances stability, preventing further degradation during oxidation .

Example Reaction:

Reduction Reactions

The compound can be reduced to secondary or primary amines via catalytic hydrogenation or borohydride-based reagents. For instance, sodium triacetoxyborohydride (NaBH(OAc)₃) facilitates selective reduction in acetonitrile at 60°C .

Key Data:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH(OAc)₃ | Acetonitrile, 60°C, 15h | N-Ethyladamantane derivative | 20.5% |

Acylation and Amide Formation

The amine group reacts with acyl chlorides or anhydrides to form stable amides. This reaction is critical in pharmaceutical synthesis, where adamantane derivatives are used to enhance metabolic stability .

Example Reaction with Acetyl Chloride: Conditions:

- Solvent: Dichloromethane (DCM)

- Catalyst: Triethylamine (TEA)

- Temperature: 0–25°C

Chan–Lam Coupling Reactions

This compound participates in copper-catalyzed Chan–Lam N-arylation to form C–N bonds. This method is effective for synthesizing aryl adamantylamines, which are valuable in materials science .

Mechanistic Overview:

- Copper Coordination : The amine binds to Cu(II), forming a reactive intermediate.

- Transmetalation : Aryl boronic acid transfers its aryl group to copper.

- Reductive Elimination : The C–N bond forms, releasing the product .

Optimized Conditions:

| Component | Role | Concentration |

|---|---|---|

| Cu(OAc)₂ | Catalyst | 10 mol% |

| Aryl boronic acid | Coupling partner | 1.2 equiv |

| Base (e.g., K₂CO₃) | Facilitate transmetalation | 2.0 equiv |

Alkylation and Structural Modifications

The ethylamine group can undergo alkylation with alkyl halides, though steric hindrance from the adamantane structure limits reactivity. Tertiary alkyl halides show higher efficiency due to their compatibility with the Sₙ1 mechanism .

Example with Methyl Iodide: Key Limitation : Low yields (<30%) due to bulky adamantane framework .

Acid-Base Reactions

The compound forms hydrochlorides under acidic conditions, enhancing solubility for biomedical applications. For example, reaction with HCl in ethanol yields this compound hydrochloride .

Solubility Data:

| Solvent | Solubility (g/100 mL) | Temperature |

|---|---|---|

| Water | 2.98 | 25°C |

| Ethanol | 7.09 | 25°C |

| DMF | 2.70 | 25°C |

Propiedades

IUPAC Name |

N-ethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGGWVBRICYCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958369 | |

| Record name | N-Ethyladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-44-0 | |

| Record name | N-Ethyltricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.